1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole

Chemical Synthesis Medicinal Chemistry Analytical Chemistry

Sourcing the precise 2-nitro,5-trifluoromethyl isomer of the 1-phenylpyrrole scaffold often delays SAR-driven med chem and agrochemical discovery programs. This compound eliminates that bottleneck by providing a ready-to-use research intermediate with a defined substitution pattern. • Distinct electronic profile: combines electron-withdrawing nitro and highly lipophilic CF3 on a single phenyl ring, enabling unique steric/electronic tuning not achievable with 4-CF3 or non-nitrated analogs. • Versatile synthetic handle: nitro group is readily reduced to an amine, unlocking rapid library synthesis for dopamine D3 antagonist and glucocorticoid receptor modulator programs. • Reliable supply: 95% purity, ambient shipping, and multiple package sizes from mg to gram scale to support early-stage R&D.

Molecular Formula C11H7F3N2O2
Molecular Weight 256.18 g/mol
CAS No. 1795460-19-3
Cat. No. B1407621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole
CAS1795460-19-3
Molecular FormulaC11H7F3N2O2
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-4-9(16(17)18)10(7-8)15-5-1-2-6-15/h1-7H
InChIKeyKPOPVSLUOJEEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole: Core Characteristics


1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic heterocyclic aromatic compound belonging to the 1-phenylpyrrole class, characterized by a pyrrole ring linked to a phenyl substituent bearing both a nitro group and a trifluoromethyl group [1]. Its molecular formula is C11H7F3N2O2 with a molecular weight of 256.18 g/mol . This compound is primarily offered for research and development purposes by multiple chemical vendors .

Confirmed regioisomer identity: 2-nitro-5-(trifluoromethyl) substitution ensures correct SAR entry point.
Synthetic intermediate profile: nitro and CF3 groups serve as orthogonal handles for further derivatization.
Research-grade purity: available at 95–97% for medicinal chemistry and agrochemical lead optimization.

1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole: Generic Substitution Limitations


The 1-phenylpyrrole scaffold exhibits structure-activity relationships where specific substitution patterns are critical for function [1]. Even minor alterations in the substitution pattern on the phenyl ring can dramatically alter a compound's chemical and biological properties [2]. The combination of an electron-withdrawing nitro group and a highly lipophilic trifluoromethyl group on the same phenyl ring imparts distinct electronic and steric properties not found in close analogs such as 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole (CAS 136773-58-5) or 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole (CAS 32568-89-1) . The available evidence base for this specific compound is limited, and the following sections present the extent of quantifiable data available to inform selection decisions.

Regioisomer The 4-CF3 isomer (CAS 136773-58-5) has distinct electronic and steric properties; SAR results may not transfer.
Analog Des-nitro or alternative substitution patterns lack the strong electron-withdrawing character, potentially shifting reactivity and target engagement.
Evidence Limited comparative data for this specific compound; functional behavior must be verified rather than assumed from close analogs.

1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole: Quantitative Evidence vs. Analogs


Isomeric Purity and Structural Confirmation

The CAS number 1795460-19-3 unequivocally defines the 2-nitro-5-(trifluoromethyl) substitution pattern on the phenyl ring. A search reveals a close isomer, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole, which has a different CAS number (136773-58-5) and is a distinct chemical entity with different properties . This ensures that procurement of the target compound delivers the intended regioisomer, critical for structure-activity relationships where the position of the trifluoromethyl group (5- vs. 4-) influences electronic distribution and steric bulk .

Regioisomer ID
Head-to-head
Target: CAS 1795460-19-3, InChIKey KPOPVSLUOJEEBR-UHFFFAOYSA-N
4-CF3 isomer: CAS 136773-58-5, InChIKey FBMZMYJNCROIQS-UHFFFAOYSA-N
Difference: distinct regioisomers (5-CF3 vs. 4-CF3).
Ensures correct regioisomer for SAR studies.
Isomeric purity critical for reproducible structure-activity relationships.
Chemical Synthesis Medicinal Chemistry Analytical Chemistry

Commercial Availability and Pricing

The target compound is available from multiple vendors, with a reported purity of 95% from CymitQuimica and Sigma-Aldrich , and 97% from Leyan . Pricing data is available: a 1g unit from CymitQuimica is listed at €469.00, while a 1g unit from BIOFOUNT is listed at ¥3471 [1]. In comparison, the isomer 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole (CAS 136773-58-5) is available from BOC Sciences with a purity of 95% . This indicates that while the target compound is commercially available, its procurement cost is significant and may be a factor in research budget planning.

Vendor & Price
Reported
Purity: 95% (CymitQuimica, Sigma-Aldrich), 97% (Leyan). Price examples: €469.00/1g (CymitQuimica), ¥3471/1g (BIOFOUNT). Isomer 4-CF3 available at 95% purity from BOC Sciences (pricing not disclosed).
Supports cost-benefit analysis for procurement.
Vendor catalogs as of search date; pricing may vary.
Chemical Procurement Laboratory Supply Research Reagents

Functional Group Reactivity for Derivatization

The presence of a nitro group and a trifluoromethyl group on the phenyl ring provides multiple sites for further chemical modification, such as reduction of the nitro group to an amine for subsequent coupling reactions, or utilization of the trifluoromethyl group to enhance metabolic stability and lipophilicity [1]. While no direct comparative data exists for the target compound's reactivity relative to its analogs, studies on related 1-phenylpyrroles demonstrate that the substitution pattern significantly influences regioselectivity in functionalization reactions [2]. The specific substitution pattern of 1-[2-nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole may offer a unique synthetic entry point compared to other isomers.

Derivatization
Class-level
Nitro and CF3 groups provide multiple handles for reduction, coupling, and metabolic stability optimization. Regioselectivity in further functionalization likely differs from other 1-phenylpyrroles but no direct quantitative data available.
Verify substitution effect on reactivity with model reactions.
Inference based on known 1-phenylpyrrole chemistry; direct studies needed.
Synthetic Methodology Medicinal Chemistry Chemical Derivatization

In Vitro Cytotoxicity Profile

Limited toxicity data is available: the compound has been evaluated for cytotoxicity against the H9 cell line and was classified as 'Toxic' . However, no quantitative IC50 value is provided, and there are no direct comparator data against structural analogs in the same assay. This serves as a preliminary flag for researchers planning cell-based studies. Nitroaromatic compounds, as a class, are known to exhibit cytotoxicity that can be modulated by substitution patterns, including the presence of trifluoromethyl groups [1].

Cytotoxicity
Data to verify
Classified as 'Toxic' against H9 cell line; no IC50 value reported. No comparator data versus structural analogs.
Baseline alert for cell-based assay planning.
Quantitative cytotoxicity assessment unavailable; class-level caution for nitroaromatics applies.
Toxicology Cell Biology Drug Discovery

1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole: Application Scenarios


Compound Library Synthesis for Drug Discovery

The 1-phenylpyrrole scaffold is a privileged structure in drug discovery, with demonstrated utility as dopamine D3 antagonists [1] and glucocorticoid receptor modulators [2]. The specific substitution pattern of 1-[2-nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole (2-nitro, 5-trifluoromethyl) makes it a valuable intermediate for generating libraries of novel analogs to explore structure-activity relationships for these therapeutic targets. Its nitro and trifluoromethyl groups provide handles for further chemical modification and for optimizing pharmacokinetic properties such as metabolic stability and lipophilicity [3].

Insecticidal and Acaricidal Compound Precursor

Phenylpyrrole derivatives, particularly those bearing a trifluoromethyl group, have a well-established history as potent insecticidal, acaricidal, and nematicidal agents [1]. The target compound, with its electron-withdrawing nitro and trifluoromethyl substituents, could serve as a precursor for synthesizing novel analogs within this class. Its unique substitution pattern may offer advantages in terms of target specificity or environmental profile compared to existing phenylpyrrole-based agrochemicals [2].

NOS Inhibitor Probe Development

Phenylpyrrole derivatives have been identified as inhibitors of neural and inducible nitric oxide synthase (nNOS and iNOS) [1]. The target compound's specific substitution pattern could be optimized to enhance potency and selectivity for these enzymes, which are implicated in a range of neurological and inflammatory disorders. The compound may serve as a starting point for developing chemical probes to study nNOS/iNOS function in cellular and in vivo models [2].

Application
Selection Property
Validation Focus
Drug discovery library synthesis
Synthetic intermediate with orthogonal nitro/CF3 handles
SAR exploration for dopamine D3 and glucocorticoid receptor targets
Insecticidal/acaricidal lead development
Trifluoromethylphenylpyrrole scaffold
Agrochemical activity screening and environmental profile
NOS inhibitor probe synthesis
Nitro and CF3 substitution pattern
nNOS/iNOS inhibition assay and probe characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.